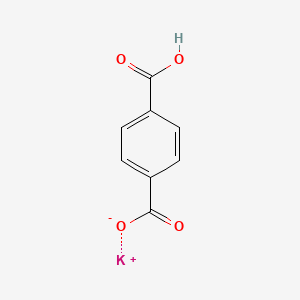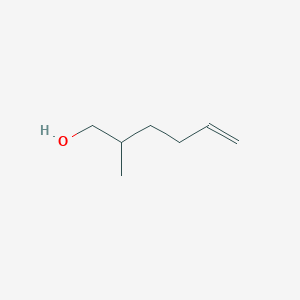
1,4-Benzenedicarboxylic acid, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, monopotassium salt, also known as potassium hydrogen terephthalate, is a chemical compound with the molecular formula C8H5KO4. It is a monopotassium salt of terephthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, monopotassium salt can be synthesized through the neutralization of terephthalic acid with potassium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding potassium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the monopotassium salt in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced as an intermediate in the manufacture of polyesters and other polymers.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, monopotassium salt undergoes various chemical reactions, including:
Neutralization: Reacts with strong acids to form terephthalic acid.
Esterification: Reacts with alcohols in the presence of acid catalysts to form terephthalate esters.
Hydrolysis: Undergoes hydrolysis in the presence of water to revert to terephthalic acid and potassium hydroxide.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Alcohols: Methanol, ethanol.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products Formed
Terephthalic acid: Formed through neutralization or hydrolysis.
Terephthalate esters: Formed through esterification with alcohols.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, monopotassium salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of polyesters and other polymers.
Biology: Employed in buffer solutions for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fibers and films.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxylic acid, monopotassium salt primarily involves its ability to act as a buffering agent. In aqueous solutions, it can maintain a stable pH by neutralizing acids and bases. This property is particularly useful in biochemical and industrial processes where pH control is crucial.
Comparación Con Compuestos Similares
1,4-Benzenedicarboxylic acid, monopotassium salt is unique among its isomers due to its specific chemical structure and properties. Similar compounds include:
Phthalic acid (1,2-Benzenedicarboxylic acid): Used in the production of plasticizers and dyes.
Isophthalic acid (1,3-Benzenedicarboxylic acid): Employed in the manufacture of resins and coatings.
Terephthalic acid (1,4-Benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) and other polyesters.
Each of these compounds has distinct applications and properties, making this compound a valuable chemical in its own right.
Propiedades
Fórmula molecular |
C8H5KO4 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
potassium;4-carboxybenzoate |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
Clave InChI |
BPWIVQHIJYRBSR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)

![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)


![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)


